Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-
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Overview
Description
(4-(2-(Dimethylamino)ethoxy)-5-ethyl-2-methoxyphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with dimethylamino, ethoxy, ethyl, and methoxy groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Dimethylamino)ethoxy)-5-ethyl-2-methoxyphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst, a base, and a boronic acid or boronate ester. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the temperature is maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Dimethylamino)ethoxy)-5-ethyl-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The aryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted aryl derivatives depending on the reagents used.
Scientific Research Applications
(4-(2-(Dimethylamino)ethoxy)-5-ethyl-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (4-(2-(Dimethylamino)ethoxy)-5-ethyl-2-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity. In the context of Suzuki-Miyaura coupling, the boronic acid group participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-(Dimethylamino)phenylboronic acid: Contains a dimethylamino group but lacks the ethoxy and methoxy substituents.
5-Ethyl-2-methoxyphenylboronic acid: Contains ethyl and methoxy groups but lacks the dimethylamino and ethoxy substituents.
Uniqueness
(4-(2-(Dimethylamino)ethoxy)-5-ethyl-2-methoxyphenyl)boronic acid is unique due to its combination of substituents, which confer specific electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Properties
CAS No. |
642494-85-7 |
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Molecular Formula |
C13H22BNO4 |
Molecular Weight |
267.13 g/mol |
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C13H22BNO4/c1-5-10-8-11(14(16)17)13(18-4)9-12(10)19-7-6-15(2)3/h8-9,16-17H,5-7H2,1-4H3 |
InChI Key |
ZPNHGIBFGNKBBM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)OCCN(C)C)CC)(O)O |
Origin of Product |
United States |
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